molecular formula C13H28O4Si B14355938 Ethyl 2-ethoxy-3,3-dimethyl-2-[(trimethylsilyl)oxy]butanoate CAS No. 92234-07-6

Ethyl 2-ethoxy-3,3-dimethyl-2-[(trimethylsilyl)oxy]butanoate

Cat. No.: B14355938
CAS No.: 92234-07-6
M. Wt: 276.44 g/mol
InChI Key: VVDGUMJANSONAC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-ethoxy-3,3-dimethyl-2-[(trimethylsilyl)oxy]butanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion .

Industrial Production Methods

Industrial production methods for this compound may involve more efficient catalytic processes and continuous flow reactors to maximize yield and minimize waste. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethoxy-3,3-dimethyl-2-[(trimethylsilyl)oxy]butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 2-ethoxy-3,3-dimethyl-2-[(trimethylsilyl)oxy]butanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-ethoxy-3,3-dimethyl-2-[(trimethylsilyl)oxy]butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester and ether groups can participate in hydrogen bonding and other interactions, while the trimethylsilyl group can enhance the compound’s stability and lipophilicity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-ethoxy-3,3-dimethyl-2-[(trimethylsilyl)oxy]butanoate stands out due to its unique combination of functional groups, which confer specific chemical properties and reactivity. The presence of the trimethylsilyl group enhances its stability and makes it a valuable intermediate in organic synthesis .

Properties

CAS No.

92234-07-6

Molecular Formula

C13H28O4Si

Molecular Weight

276.44 g/mol

IUPAC Name

ethyl 2-ethoxy-3,3-dimethyl-2-trimethylsilyloxybutanoate

InChI

InChI=1S/C13H28O4Si/c1-9-15-11(14)13(16-10-2,12(3,4)5)17-18(6,7)8/h9-10H2,1-8H3

InChI Key

VVDGUMJANSONAC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(C)(C)C)(OCC)O[Si](C)(C)C

Origin of Product

United States

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